molecular formula C7H10O3 B14360277 Prop-1-en-2-yl 3-oxobutanoate CAS No. 93304-66-6

Prop-1-en-2-yl 3-oxobutanoate

Cat. No.: B14360277
CAS No.: 93304-66-6
M. Wt: 142.15 g/mol
InChI Key: DYXMYVMKZYLWIX-UHFFFAOYSA-N
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Description

Prop-1-en-2-yl 3-oxobutanoate, also known as allylacetoacetate, is an organic compound with the molecular formula C7H10O3. It is an ester derived from the reaction of allyl alcohol and acetoacetic acid. This compound is characterized by its unique structure, which includes both an ester and a ketone functional group, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Prop-1-en-2-yl 3-oxobutanoate can be synthesized through the esterification of acetoacetic acid with allyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Prop-1-en-2-yl 3-oxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Prop-1-en-2-yl 3-oxobutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of prop-1-en-2-yl 3-oxobutanoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound can inhibit the polymerization of tubulin, a protein essential for cell division. This inhibition leads to cell cycle arrest and apoptosis, making it a potential candidate for anticancer therapies . The compound’s ester and ketone groups also allow it to participate in various biochemical reactions, further influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-oxobutanoate (Ethyl acetoacetate): Similar in structure but with an ethyl group instead of an allyl group.

    Methyl 3-oxobutanoate: Another ester derivative with a methyl group.

    Propyl 3-oxobutanoate: Contains a propyl group instead of an allyl group.

Uniqueness

Prop-1-en-2-yl 3-oxobutanoate is unique due to its allyl group, which imparts distinct reactivity compared to its analogs. The presence of the allyl group allows for additional reactions, such as allylic substitution and polymerization, making it a valuable compound in synthetic chemistry .

Properties

CAS No.

93304-66-6

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

prop-1-en-2-yl 3-oxobutanoate

InChI

InChI=1S/C7H10O3/c1-5(2)10-7(9)4-6(3)8/h1,4H2,2-3H3

InChI Key

DYXMYVMKZYLWIX-UHFFFAOYSA-N

Canonical SMILES

CC(=C)OC(=O)CC(=O)C

Origin of Product

United States

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